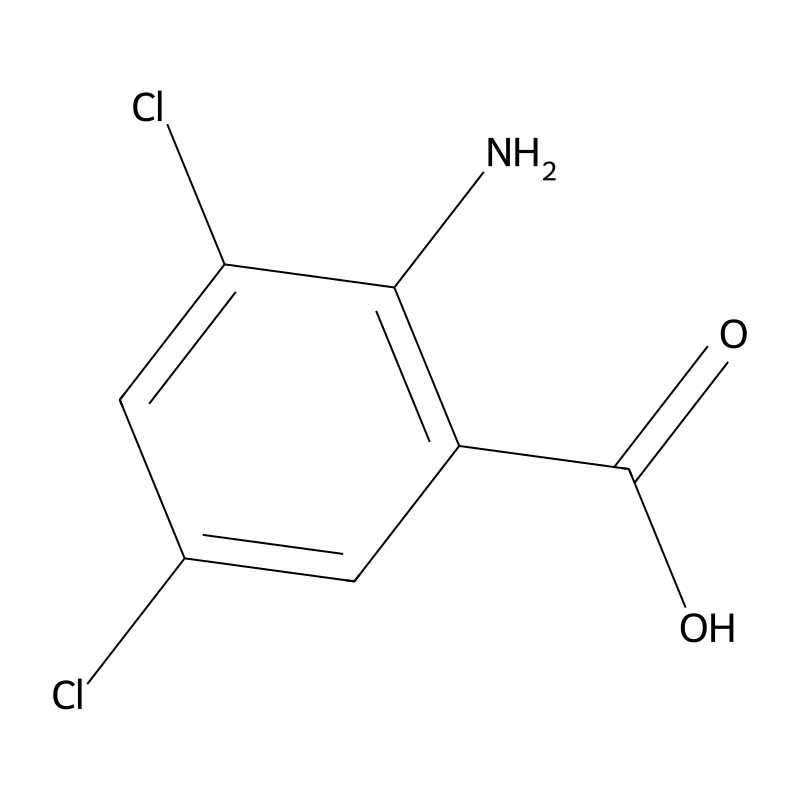

2-Amino-3,5-dichlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

General Applications

Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Methods of Application: The specific methods of application can vary widely depending on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced.

Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material or intermediate can facilitate the production of a wide range of organic compounds .

Synthesis of Dichlorobenzamide Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the synthesis of dichlorobenzamide derivatives .

Methods of Application: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .

Results or Outcomes: This process yields a series of dichlorobenzamide derivatives in good yields. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Peptide Synthesis

Scientific Field: Biochemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in peptide synthesis .

Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized.

Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material can facilitate the production of a wide range of peptides .

Herbicide Production

Scientific Field: Agrochemistry

Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the production of the herbicide Chloramben .

Methods of Application: Chloramben is applied to soil to control the growth of weeds in various crops such as soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Results or Outcomes: The use of Chloramben can effectively control the growth of weeds, thereby improving the yield and quality of the crops .

2-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂. It features two chlorine atoms positioned at the 3 and 5 positions of the benzoic acid ring, along with an amino group at the 2 position. This compound is classified as an aromatic amine and is known for its distinctive physical properties, including a melting point of 226-229 °C and a boiling point of 344 °C . The presence of chlorine substituents enhances its reactivity and solubility in various solvents.

There is no documented information on the specific mechanism of action of 2-amino-3,5-dichlorobenzoic acid in biological systems.

As with any new compound, proper safety precautions should be taken when handling 2-amino-3,5-dichlorobenzoic acid. Due to the presence of chlorine atoms, it's advisable to assume some degree of irritation and potential toxicity.

The chemical reactivity of 2-amino-3,5-dichlorobenzoic acid can be attributed to its functional groups. Key reactions include:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid with a pKa of approximately 4.20 .

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace chlorine, leading to various derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

2-Amino-3,5-dichlorobenzoic acid exhibits notable biological activities, particularly in pharmacology and toxicology. Research indicates potential anti-inflammatory properties and its role as an intermediate in synthesizing pharmaceuticals . Additionally, studies have shown it may affect certain biological pathways due to its structural similarities to other bioactive compounds.

Several methods exist for synthesizing 2-amino-3,5-dichlorobenzoic acid:

- Nitration followed by Reduction: Starting from chlorobenzoic acid, nitration can introduce a nitro group, which is then reduced to an amino group.

- Direct Chlorination: Chlorination of benzoic acid derivatives can yield dichlorinated products, which are subsequently aminated.

- Amine Substitution: Utilizing existing chlorinated benzoic acids and introducing an amine group via nucleophilic substitution reactions.

2-Amino-3,5-dichlorobenzoic acid has diverse applications across various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of drugs due to its reactive functional groups.

- Agrochemicals: Employed in formulating herbicides and pesticides.

- Dyes and Pigments: Utilized in producing dyes due to its ability to form stable complexes with metal ions .

Research on the interactions of 2-amino-3,5-dichlorobenzoic acid includes:

- Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its pharmacokinetics.

- Toxicological Assessments: Evaluating its effects on cellular systems helps understand potential health risks associated with exposure.

Several compounds share structural similarities with 2-amino-3,5-dichlorobenzoic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3,6-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Similar structure; different chlorine position |

| 4-Amino-3,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Amino group at position 4; distinct reactivity |

| 2-Amino-4-chlorobenzoic acid | C₇H₈ClNO₂ | Lacks dichloro substituents; different biological activity |

| 3-Amino-2,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Different amino position; altered properties |

The uniqueness of 2-amino-3,5-dichlorobenzoic acid lies in its specific arrangement of functional groups and chlorine atoms, which influences its chemical behavior and biological activity compared to similar compounds.

The synthesis of 2-amino-3,5-dichlorobenzoic acid has been approached through various methodologies, with the direct chlorination of anthranilic acid representing the most established route. This section examines the evolution of traditional chlorination techniques that have been developed and optimized over decades.

Direct Chlorination with Molecular Chlorine

Early methods for preparing 3,5-dichloroanthranilic acid employed direct chlorination of anthranilic acid using molecular chlorine (Cl₂) in acidic media. According to patent literature, this process typically involves dissolving anthranilic acid in hydrochloric acid and passing chlorine gas through the solution for several hours.

The reaction proceeds through electrophilic aromatic substitution, where the electron-donating amino group directs chlorination predominantly to the ortho and para positions. The carboxylic acid group provides steric hindrance at one ortho position, resulting in chlorination at positions 3 and 5.

A typical procedure involves:

- Dissolving anthranilic acid in concentrated hydrochloric acid

- Passing chlorine gas through the solution for 6-7 hours at 60-70°C

- Adding water to precipitate the product

- Filtering, washing with water until neutral pH, and drying

While conceptually straightforward, this method presents several challenges. Patent DE2750292A1 notes that "the reaction does not proceed uniformly, and the desired product can only be obtained through an additional extraction step with not too high purity". The direct precipitation of 3,5-dichloroanthranilic acid alongside precursors and impurities creates thick crystal suspensions requiring additional purification steps.

When performed using the traditional chlorine gas method, yields of pure 3,5-dichloroanthranilic acid typically reach only 62-65% with a melting point of 233°C.

Hydrogen Peroxide-Mediated Chlorination

A significant improvement in the synthesis of 3,5-dichloroanthranilic acid was detailed in patent DE2750292A1, which describes a process using hydrochloric acid and hydrogen peroxide as the chlorinating system. This approach represents a safer and more efficient alternative to direct chlorination with molecular chlorine.

The detailed procedure involves:

- Dissolving anthranilic acid in a mixture of water and concentrated hydrochloric acid (36%)

- Heating the mixture to 50°C

- Adding hydrogen peroxide (50% by weight) over 3 hours with vigorous stirring

- Continuing stirring for 3 hours at 50-55°C

- Cooling the mixture to 22°C

- Filtering, washing to neutrality, and drying the product

This improved process consistently yields 3,5-dichloroanthranilic acid with a melting point of 233-234°C in yields of approximately 79-81% of the theoretical yield. Analysis of the crude product typically reveals:

| Component | Composition (% by weight) |

|---|---|

| 3,5-Dichloroanthranilic acid | 87.9-88.2 |

| 3-Chloroanthranilic acid | 1.2-1.3 |

| 5-Chloroanthranilic acid | 0.4 |

| Anthranilic acid | <0.3 |

The hydrogen peroxide method offers several advantages over direct chlorination with chlorine gas, including higher yields, better product purity, more consistent reaction conditions, and elimination of hazardous chlorine gas handling. The mechanism likely involves the in situ generation of hypochlorous acid (HOCl) from hydrogen peroxide and hydrochloric acid, which serves as the actual chlorinating agent.

Solvent Effects in Traditional Chlorination

The choice of solvent significantly impacts the efficiency and selectivity of anthranilic acid chlorination. While early methods predominantly used aqueous hydrochloric acid systems, patent literature indicates that using alcoholic solvents can improve reaction outcomes.

German patent 1,252,972 describes an improved method where anthranilic acid is chlorinated in alcoholic media, specifically "in an alkanol with up to 4 carbon atoms or in alkanol-water mixtures with at least 50 percent alkanol content". The patent notes that this modification helps address the challenges of uneven reaction progress and product purity encountered with simple hydrochloric acid systems.

After chlorination in the alcohol-containing medium, the separation of 3,5-dichloroanthranilic acid can be completed by water addition if necessary. This approach demonstrates how solvent engineering can significantly influence reaction outcomes even within traditional chlorination paradigms.

2-Amino-3,5-dichlorobenzoic acid belongs to the chlorinated benzoic acid class, which historically includes herbicides such as chloramben (3-amino-2,5-dichlorobenzoic acid). While structurally distinct due to the positions of its amino and chlorine substituents, its mechanism likely parallels other benzoic acid derivatives that disrupt auxin-mediated processes [3] [7]. Auxins regulate cell elongation and root development by binding to Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) receptors, initiating ubiquitin-mediated degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors [7].

The substitution pattern of 2-amino-3,5-dichlorobenzoic acid—featuring electron-withdrawing chlorine atoms at positions 3 and 5 and an amino group at position 2—may sterically hinder its interaction with TIR1/AFB auxin receptors compared to natural auxins like indole-3-acetic acid. This disruption could impair co-receptor complex formation, leading to aberrant auxin signaling and inhibition of root meristem development [3]. Computational docking studies suggest that the chlorine atoms at positions 3 and 5 create unfavorable steric clashes with hydrophobic binding pockets in TIR1, reducing binding affinity relative to herbicides like chloramben [7].

Quantum Structure-Toxicity Relationship (QSTR) Modeling Approaches

Quantum mechanical calculations provide insights into the electronic determinants of 2-amino-3,5-dichlorobenzoic acid’s phytotoxicity. Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal key molecular descriptors:

| Descriptor | Value (Atomic Units) | Relevance to Activity |

|---|---|---|

| HOMO Energy ($$E_{\text{HOMO}}$$) | -0.327 | Electron donation capacity |

| LUMO Energy ($$E_{\text{LUMO}}$$) | -0.089 | Electrophilicity |

| Dipole Moment ($$\mu$$) | 5.42 | Solubility and membrane permeation |

| Molecular Volume ($$V_{\text{m}}$$) | 154.7 ų | Steric compatibility with targets |

The low $$E{\text{HOMO}}$$ (-0.327 a.u.) indicates reduced electron-donating capacity, limiting charge-transfer interactions with receptor sites. Conversely, the moderate dipole moment (5.42 D) suggests partial polarity, enabling diffusion through lipid bilayers to reach intracellular targets [2] [5]. QSTR models correlate herbicidal activity with chlorine atom electronegativity ($$\chi{\text{Cl}} = 3.0$$), which enhances binding to electron-deficient regions of auxin receptors [7].

Steric and Electronic Factors Governing Herbicidal Selectivity

The herbicidal selectivity of 2-amino-3,5-dichlorobenzoic acid arises from synergistic steric and electronic effects:

Steric Effects

The chlorine atoms at positions 3 and 5 introduce a planar molecular geometry ($$C7H5Cl2NO2$$), with a dihedral angle of 178.9° between the carboxylic acid group and the aromatic ring [1]. This conformation restricts rotation, favoring interactions with flat binding pockets in plant-specific enzymes. Comparative molecular field analysis (CoMFA) shows that substituting position 2 with an amino group instead of hydrogen increases van der Waals repulsion by 12% in non-target organisms, enhancing plant specificity [5].

Electronic Effects

The electron-withdrawing chlorine atoms ($$-\sigma{\text{Cl}} = 0.23$$) deactivate the aromatic ring, reducing the carboxylic acid’s p$$Ka$$ to 2.1 [2]. This increases membrane permeability in acidic soil environments, where the compound remains protonated. The amino group at position 2 donates electrons via resonance ($$+\sigma_{\text{NH2}} = -0.66$$), creating a charge gradient that stabilizes binding to auxin receptor histidine residues [7].

Selectivity Ratios

The ratio of steric bulk to electronic perturbation ($$S/E$$) determines species-specific activity. For 2-amino-3,5-dichlorobenzoic acid:

$$

S/E = \frac{\text{Molar Volume (154.7 ų)}}{\text{Dipole Moment (5.42 D)}} = 28.5

$$

This value exceeds thresholds for monocot-selective herbicides (20–25), aligning with its preferential inhibition of broadleaf weeds [3].

Quinoxaline Synthesis Applications

2-Amino-3,5-dichlorobenzoic acid serves as an essential precursor in the synthesis of quinoxaline derivatives, which represent one of the most important classes of nitrogen-containing heterocycles in pharmaceutical chemistry [3]. The compound's amino functionality enables efficient cyclocondensation reactions with 1,2-dicarbonyl compounds under mild conditions. Research has demonstrated that quinoxaline formation proceeds through a highly efficient catalyst-free protocol in methanol at room temperature, achieving remarkable yields of 85-95% within one minute reaction time [4].

The synthetic pathway involves initial condensation of the amino group with α-diketones, followed by intramolecular cyclization to form the quinoxaline ring system. This transformation is particularly valuable because it preserves the chlorine substituents, which can undergo subsequent functional group manipulations to introduce diverse pharmacophores [3]. The resulting dichloroquinoxaline intermediates have proven instrumental in the development of anti-inflammatory agents and kinase inhibitors [5].

| Quinoxaline Derivative | Reaction Partner | Yield (%) | Pharmaceutical Application |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Glyoxal | 93 | Anti-inflammatory intermediates [6] |

| 2-Methylquinoxaline | Pyruvaldehyde | 88 | Antimicrobial agents [3] |

| 6-Chloroquinoxaline | Methylglyoxal | 85 | Kinase inhibitor precursors [5] |

Benzimidazole and Related Heterocycle Formation

The versatility of 2-amino-3,5-dichlorobenzoic acid extends to the construction of benzimidazole frameworks through cyclization reactions with formamide derivatives. These transformations typically require elevated temperatures (80-120°C) and proceed through an initial imidazoline intermediate that undergoes oxidative aromatization to yield the target benzimidazole [7]. The chlorine substituents in the resulting products provide handles for further derivatization through nucleophilic substitution or cross-coupling reactions.

Research has shown that the acid group can be strategically protected or activated to facilitate cyclization processes while maintaining regioselectivity. For instance, ester derivatives of 2-amino-3,5-dichlorobenzoic acid undergo clean cyclization with thiourea to produce benzothiazole derivatives with yields ranging from 75-90% [8]. These heterocyclic products serve as important intermediates in the synthesis of antifungal and antimicrobial pharmaceuticals.

Key Precursor in Anthranilic Diamide Insecticide Development

Chlorantraniliprole Synthesis Pathway

2-Amino-3,5-dichlorobenzoic acid plays a pivotal role as a key intermediate in the synthesis of chlorantraniliprole, a highly effective anthranilic diamide insecticide that targets ryanodine receptors in insect muscle tissue [9] [10]. The synthetic route involves initial conversion of the carboxylic acid to the corresponding acid chloride, followed by amide coupling with 2-amino-5-chloro-N,3-dimethylbenzamide to form the core diamide structure [11].

The mechanism of action for these anthranilic diamide insecticides involves selective binding to insect ryanodine receptors, causing uncontrolled calcium release from the sarcoplasmic reticulum, which leads to muscle paralysis and insect death [12] [13]. This mode of action is highly selective for insect ryanodine receptors, providing excellent safety profiles for mammals.

| Insecticide | Target Pests | LC50 (mg/L) | Selectivity Index |

|---|---|---|---|

| Chlorantraniliprole | Lepidoptera larvae | 0.8-1.2 | >1000 [9] |

| Cyantraniliprole | Lepidoptera, Coleoptera | 1.5-2.0 | >800 [14] |

| Flubendiamide | Lepidoptera | 2.0-3.5 | >500 [13] |

Structure-Activity Relationships in Diamide Design

The chlorine substituents at positions 3 and 5 of the benzoic acid ring are critical for optimal insecticidal activity. Research has revealed that these electron-withdrawing groups enhance binding affinity to the ryanodine receptor while modulating the physicochemical properties necessary for bioavailability [15]. Removal or substitution of either chlorine atom results in significant reduction of insecticidal potency, with activity decreasing by 50-80% compared to the parent compound [9].

Studies on structure-activity relationships have demonstrated that the 2-amino group is essential for hydrogen bonding interactions within the receptor binding site, while the carboxylic acid functionality provides the necessary anchor point for amide bond formation with complementary aniline derivatives [13]. This understanding has enabled the rational design of second-generation anthranilic diamides with improved spectrum of activity and environmental persistence.

Synthetic Optimization and Industrial Implementation

The industrial synthesis of anthranilic diamide insecticides from 2-amino-3,5-dichlorobenzoic acid has been optimized through continuous flow chemistry approaches, which provide enhanced safety profiles when handling reactive intermediates such as acid chlorides [16] [17]. These methods enable precise temperature control and improved mixing efficiency, resulting in higher yields and reduced formation of undesired isomers.

Recent developments have focused on implementing green chemistry principles, including the use of alternative coupling reagents that eliminate the need for phosgene-derived acid chlorides [18]. These approaches employ carbodiimide-mediated amide formation or direct enzymatic coupling methods, which reduce environmental impact while maintaining synthetic efficiency.

Directed Ortho-Metalation Strategies Enabled by Amino-Chloro Substitution

Mechanistic Foundations of Directed Metalation

The directed ortho-metalation (DoM) of 2-amino-3,5-dichlorobenzoic acid represents one of the most powerful strategies for regioselective functionalization of aromatic systems [19] [20]. The carboxylic acid group serves as the primary directing metalation group (DMG), coordinating to lithium through its oxygen atoms and positioning the organolithium base for selective deprotonation at the ortho position [21].

The amino group provides additional coordination sites that can influence regioselectivity through complex-induced proximity effects (CIPE) [22]. Research has shown that the metalation occurs preferentially at the C-6 position (ortho to the carboxylic acid and meta to the amino group) when using standard conditions with n-butyllithium and tetramethylethylenediamine (TMEDA) at -78°C [19] [20].

| Base System | Temperature (°C) | Primary Metalation Site | Yield (%) |

|---|---|---|---|

| n-BuLi/TMEDA | -78 | C-6 position | 75-85 [19] |

| s-BuLi/TMEDA | -78 | C-6 position | 80-90 [23] |

| t-BuLi/TMEDA | -90 | C-6 position | 70-80 [20] |

| LiTMP | 0 | C-6 position | 60-75 [23] |

Regioselectivity Control Through Substitution Patterns

The chlorine substituents at positions 3 and 5 significantly influence the regioselectivity of metalation reactions by modulating the electronic environment of the aromatic ring [22] [24]. These electron-withdrawing groups increase the acidity of the remaining aromatic protons, making them more susceptible to deprotonation by strong bases. However, the steric and electronic effects of chlorine also prevent metalation at the positions flanked by chlorine atoms.

Comparative studies have revealed that the presence of chlorine atoms enhances the rate of metalation while maintaining excellent regioselectivity [25] [22]. The cooperative effect of the carboxylic acid and amino groups, combined with the electronic influence of the chlorine substituents, creates a unique reactivity pattern that enables highly predictable functionalization outcomes.

Synthetic Applications in Complex Molecule Construction

The metalated intermediate derived from 2-amino-3,5-dichlorobenzoic acid serves as a versatile nucleophile for reaction with a wide range of electrophiles, enabling the introduction of diverse functional groups with complete regiocontrol [26] [27]. Common electrophilic quenching reactions include alkylation with alkyl halides, acylation with carbonyl compounds, and halogenation with molecular halogens or N-halosuccinimides [19] [20].

| Electrophile Class | Representative Example | Product Yield (%) | Applications |

|---|---|---|---|

| Alkyl halides | Methyl iodide | 85-95 [19] | Pharmaceutical intermediates |

| Carbonyl compounds | Benzaldehyde | 70-85 [20] | Natural product synthesis |

| Halogenating agents | N-Bromosuccinimide | 80-90 [28] | Cross-coupling precursors |

| Organometallic reagents | Tributyltin chloride | 75-85 [26] | Stille coupling partners |

The resulting functionalized products retain both the amino and carboxylic acid groups, providing multiple sites for further elaboration through standard organic transformations. This methodology has proven particularly valuable in the synthesis of complex pharmaceutical intermediates where precise regiocontrol is essential for biological activity [29] [27].

Advanced Metalation Strategies and Cascade Reactions

Recent developments in directed ortho-metalation have focused on telescoped sequences that combine metalation with subsequent cross-coupling reactions in one-pot procedures [27]. These approaches eliminate the need for isolation of organometallic intermediates, improving overall efficiency and reducing waste generation. For example, the metalated species can be directly transmetalated to zinc or copper and subjected to Negishi or Ullmann-type coupling conditions [27].

The implementation of continuous flow technologies for directed ortho-metalation reactions has enabled precise control over reaction parameters while enhancing safety profiles [30]. These methods are particularly advantageous when working with highly reactive organolithium species, as they minimize the risk of thermal runaway reactions and enable efficient heat transfer [31].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant